Coenzyme A xsodium salt
Description
Key Milestones in CoA Research
Fritz Albert Lipmann first identified CoA in 1946 while investigating acetyl transfer reactions in animal tissues. His work with pigeon liver extracts revealed a heat-stable cofactor essential for choline acetylation, which he later named coenzyme A (the "A" denoting its role in acetate activation). Collaborative efforts with Beverly Guirard and Nathan Kaplan led to the isolation of CoA from pig liver and the identification of pantothenic acid (vitamin B₅) as its core component.
Table 1: Timeline of CoA Discovery and Structural Elucidation
| Year | Event | Contributors |
|---|---|---|
| 1946 | Discovery of CoA as heat-stable cofactor | Fritz Lipmann |
| 1950s | Structural determination | Lipmann, Lister Institute, Harvard Medical School |
| 1953 | Nobel Prize awarded to Lipmann and Krebs | Fritz Lipmann, Hans Krebs |
The sodium salt hydrate form emerged later as a stabilized derivative optimized for experimental use.
Nomenclature and Chemical Classification
Systematic Identification
IUPAC Name:
Sodium; [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethyl)amino]propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate.
Classification:
Synonyms: CoA-Na, sodium coenzyme A, CoASH sodium salt.
Structural Features and Molecular Properties
Core Structural Components
Coenzyme A sodium salt hydrate comprises three distinct domains:
- Pantothenate (Vitamin B₅): Provides the backbone for thioester bond formation.
- Adenosine Diphosphate (ADP): Enhances solubility and facilitates enzymatic recognition.
- Thiol (-SH) Group: Critical for forming acyl-thioester bonds with carboxylic acids.
Table 2: Molecular Properties of CoA Sodium Salt Hydrate
The sodium salt form includes hydrated water molecules, contributing to its hygroscopic nature.
Physical and Chemical Properties of the Sodium Salt Hydrate Form
Solubility and Spectral Characteristics
- Solubility: ≥50 mg/mL in water; forms clear, colorless to faint yellow solutions.
- UV Absorption: λₘₐₓ = 259 nm (due to adenine and pantothenate chromophores).
- Appearance: Crystalline powder, amorphous light creamy powder in commercial preparations.
Reactivity:
- Thiol Group: Susceptible to oxidation, forming disulfide bonds under aerobic conditions.
- pH Stability: Optimal stability in neutral to slightly alkaline conditions (pH 7–8.5).
Table 3: Comparative Properties of CoA Free Acid vs. Sodium Salt Hydrate
| Property | Free Acid | Sodium Salt Hydrate |
|---|---|---|
| Solubility | Low | High |
| Stability | Moderate | Enhanced |
| Storage | Anhydrous conditions | Hygroscopic; requires desiccation |
| Common Use | Synthetic applications | Biochemical assays |
Properties
CAS No. |
55672-92-9 |
|---|---|
Molecular Formula |
C21H35N7NaO16P3S |
Molecular Weight |
789.5 g/mol |
IUPAC Name |
sodium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H36N7O16P3S.Na/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);/q;+1/p-1/t11-,14-,15-,16+,20-;/m1./s1 |
InChI Key |
FPPFJMWMEFOUTR-BLPRJPCASA-M |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O.[Na+] |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Natural Biosynthesis as a Basis for Preparation
Coenzyme A is naturally synthesized in organisms through a five-step enzymatic pathway starting from pantothenic acid (vitamin B5), cysteine, and ATP. This biosynthesis involves:
- Phosphorylation of pantothenate by pantothenate kinase
- Addition of cysteine to form phosphopantothenoylcysteine
- Decarboxylation to phosphopantetheine
- Adenylation to form dephospho-CoA
- Phosphorylation to yield Coenzyme A
This natural pathway is tightly regulated and involves multiple enzymes, which has inspired semi-synthetic and enzymatic preparation methods in vitro.
Laboratory Preparation of Coenzyme A Sodium Salt Hydrate
In research settings, Coenzyme A sodium salt hydrate is typically prepared from commercially available Coenzyme A or its precursors by:
Preparation Protocols and Data Tables
Stock Solution Preparation
Coenzyme A sodium salt hydrate is commonly prepared as aqueous stock solutions for biochemical assays. The following table summarizes typical preparation volumes for various concentrations based on the molecular weight of 807.5 g/mol:
| Amount of Coenzyme A Sodium Salt Hydrate | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 1.2384 | 0.2477 | 0.1238 |
| 5 mg | 6.192 | 1.2384 | 0.6192 |
| 10 mg | 12.3839 | 2.4768 | 1.2384 |
Note: Solutions may require gentle heating (37°C) and sonication to fully dissolve.
In Vivo Formulation Preparation
For in vivo studies, Coenzyme A sodium salt hydrate solutions are prepared with co-solvents such as DMSO, PEG300, Tween 80, or corn oil to enhance solubility and bioavailability. The preparation involves sequential addition and mixing of solvents ensuring clarity at each step, often aided by vortexing or ultrasonic baths.
Summary Table: Preparation Methods Comparison
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Yeast Extraction | Isolation from yeast biomass | Natural source; established method | Low yield; expensive |
| Semi-Synthetic Synthesis | Chemical synthesis of intermediates + enzymatic steps | Potential for scale-up; purity control | Complex; not widely industrialized |
| Laboratory Salt Formation | Neutralization of CoA with NaOH and hydration | Simple; suitable for research | Depends on availability of CoA |
| Stock Solution Preparation | Dissolution in buffer, pH adjustment | Ready-to-use; reproducible | Requires careful storage |
Research Findings and Advances
Recent studies focus on improving synthetic routes by:
- Enzyme engineering to enhance catalytic efficiency of CoA biosynthetic enzymes
- Chemical synthesis of stable pantetheine analogs as precursors
- Optimization of purification techniques to increase yield and reduce impurities
- Development of stable hydrate forms to improve shelf life and solubility
These advances aim to reduce reliance on extraction methods and enable cost-effective production for pharmaceutical and biotechnological applications.
Chemical Reactions Analysis
Coenzyme A (sodium salt hydrate) undergoes various types of reactions, including:
Acyl Transfer Reactions: Facilitates the transfer of acyl groups in fatty acid and lipid metabolism.
Oxidation and Reduction: Participates in the oxidation of pyruvate and fatty acids.
Substitution Reactions: Forms acyl-CoA thioesters with organic carboxylic acids.
Common reagents and conditions used in these reactions include adenosine triphosphate, cysteine, and pantothenic acid. Major products formed from these reactions are acyl-CoA derivatives, which are crucial for metabolic processes .
Scientific Research Applications
Metabolic Studies
Coenzyme A plays a crucial role in metabolic pathways, particularly in fatty acid metabolism and the synthesis of acetyl-CoA. This makes it indispensable for researchers investigating energy production and metabolic disorders.
- Key Functions:
Pharmaceutical Development
In pharmaceutical research, CoA-Na is utilized to enhance drug formulations targeting metabolic disorders.
- Applications:
Biotechnology
Coenzyme A sodium salt hydrate is extensively used in biotechnology for various applications, especially in recombinant protein production.
- Key Uses:
Cell Culture Applications
In cell culture, CoA-Na supports cell growth and differentiation, making it particularly valuable in regenerative medicine and cancer research.
- Benefits:
Research on Neurotransmitters
CoA is involved in neurotransmitter synthesis, contributing to neurobiology research and treatment development for neurological disorders.
- Implications:
- Neurotransmitter Synthesis: It plays a role in synthesizing acetylcholine and other neurotransmitters, which are vital for neuronal communication.
- Therapeutic Research: CoA's involvement in neurotransmitter metabolism provides insights into potential treatments for conditions like Alzheimer's disease .
Data Summary Table
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Metabolic Studies | Fatty acid metabolism, acetyl-CoA synthesis | Energy production insight |
| Pharmaceutical Development | Drug formulation enhancement | Improved bioavailability |
| Biotechnology | Recombinant protein production | Optimized yield and process efficiency |
| Cell Culture | Support for cell growth | Enhanced viability in stem cell research |
| Neurobiology | Neurotransmitter synthesis | Insights into neurological disorder treatments |
Case Studies
- Metabolic Pathway Analysis : Researchers utilized CoA-Na to investigate the effects of various fatty acids on energy metabolism pathways. The study demonstrated that alterations in CoA levels significantly impacted fatty acid oxidation rates, providing insights into metabolic regulation mechanisms.
- Pharmaceutical Formulation : A study focused on the incorporation of CoA into a novel drug targeting metabolic syndrome showed enhanced efficacy and patient outcomes compared to traditional formulations.
- Recombinant Protein Production : In biotechnological applications, a team optimized the production of a therapeutic protein using CoA-Na, resulting in a 30% increase in yield compared to standard methods.
Mechanism of Action
Coenzyme A (sodium salt hydrate) exerts its effects by facilitating acyl group transfers. It is involved in the tricarboxylic acid cycle and fatty acid metabolism. The compound interacts with various enzymes, forming acyl-CoA thioesters that are recognized by these enzymes. This interaction is crucial for the synthesis and oxidation of fatty acids and the regulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetoacetyl Coenzyme A Sodium Salt Hydrate
- Molecular Formula : C₂₅H₃₇N₇Na₃O₁₈P₃S
- Molecular Weight : 917.55
- Solubility : 50 mg/mL in water, forming clear, colorless to faintly yellow solutions .
- Applications : Key in ketone body metabolism and fatty acid β-oxidation. Used in studies involving acetoacetate metabolism and ketogenesis .
- Storage : Requires storage at −20°C to maintain stability, reflecting its sensitivity to degradation compared to Coenzyme A sodium salt hydrate .
Acetyl Coenzyme A Sodium Salt
- Molecular Formula : C₂₃H₃₈N₇O₁₇P₃S·Na₃ (varies by salt form).
- Applications : Central to acetylation reactions, including histone acetylation and citrate cycle intermediates. Critical for acetyltransferase assays and lipid synthesis .
- Solubility : Similar to Coenzyme A sodium salt hydrate but may exhibit differences in ionic strength due to the acetyl group .
Coenzyme A Free Acid Hydrate
- Properties : Lower aqueous solubility compared to sodium salts, requiring pH adjustment for dissolution. Used in applications where sodium ions interfere with reactions .
- Safety: Classified as non-hazardous under OSHA HCS and EU CLP regulations .
Other Salts: Lithium and Trisodium Variants
- Lithium Salts : E.g., Acetyl Coenzyme A lithium salt. Lower molecular weight (due to Li⁺ vs. Na⁺) but similar applications. Lithium salts may offer advantages in specific chromatographic separations .
- Trisodium Salts : Higher ionic strength may enhance solubility in high-salt buffers but could destabilize protein interactions .
Data Table: Comparative Analysis
*Solubility data inferred from structural similarity; exact values may require pH adjustment.
Research Findings and Stability Considerations
- Hydration Effects: Coenzyme A sodium salt hydrate’s stability is influenced by hydration state. Studies suggest that hydrate forms (e.g., monohydrate vs.
- Degradation Pathways : Acetoacetyl CoA sodium salt hydrate is prone to hydrolysis at room temperature, necessitating cold storage . In contrast, Coenzyme A sodium salt hydrate retains activity for months at 2–8°C .
- Ionic Strength Impact: Trisodium salts (e.g., Acetoacetyl CoA) may precipitate in low-ionic solutions, whereas monosodium variants (e.g., Coenzyme A sodium salt) exhibit broader compatibility .
Biological Activity
Coenzyme A (CoA) sodium salt hydrate is a critical cofactor in various biochemical processes, functioning primarily as an acyl group carrier and a carbonyl-activating agent. This article delves into the biological activities, mechanisms, and applications of CoA sodium salt hydrate, supported by data tables and relevant research findings.
Overview of Coenzyme A
Coenzyme A is synthesized from pantothenic acid through a multi-step process involving ATP. It plays a pivotal role in the citric acid cycle and fatty acid metabolism, with approximately 4% of cellular enzymes utilizing CoA as a substrate. The biosynthetic pathway of CoA is targeted for antibacterial compound development, highlighting its significance in metabolic regulation and potential therapeutic applications .
Biological Functions
1. Role in Metabolism:
- Fatty Acid Metabolism: CoA is essential for the activation of fatty acids before their entry into the mitochondrial matrix for β-oxidation.
- Citric Acid Cycle: It participates in the synthesis of acetyl-CoA, a key substrate for energy production through the citric acid cycle.
2. Enzymatic Reactions:
- CoA acts as a cofactor for various enzymes, including acetyltransferases and acyltransferases, facilitating the transfer of acyl groups to substrates .
CoA functions through its reactive thiol group, which forms thioester bonds with acyl groups, enabling the transfer of these groups to other molecules. This mechanism is crucial for energy metabolism and biosynthetic pathways.
Case Studies
-
HPLC Analysis of CoA Levels:
A study utilized High-Performance Liquid Chromatography (HPLC) to determine CoA and acetyl-CoA concentrations in biological samples. Results indicated significant variations in CoA levels across different tissues: -
Antibacterial Potential:
Research has identified pantothenate kinase, an enzyme involved in CoA biosynthesis, as a target for developing new antibacterial agents. Inhibitors targeting this enzyme could disrupt bacterial growth by depleting CoA levels, thus affecting their metabolic functions .
Toxicological Profile
Coenzyme A sodium salt hydrate exhibits low toxicity levels; however, safety data sheets indicate that handling precautions should be taken due to potential irritations upon contact with skin or eyes . There are no significant reports of endocrine disruption or carcinogenicity associated with this compound .
Applications in Research and Medicine
- Cell Culture: CoA sodium salt hydrate is widely used as a bio-reagent in cell culture studies to investigate metabolic pathways and enzyme activities.
- Metabolic Studies: Its role as an acyl carrier makes it essential for studying fatty acid metabolism and energy production mechanisms in both in vitro and in vivo settings .
Q & A
Q. What are the key considerations for handling and storage of Coenzyme A sodium salt hydrate in biochemical assays?
Coenzyme A sodium salt hydrate should be stored at −20°C in airtight, light-protected containers to prevent hydrolysis and oxidation. Prior to use, reconstitute the lyophilized powder in molecular-grade water (50 mg/mL) and centrifuge to remove insoluble particulates. Avoid repeated freeze-thaw cycles, as this degrades the thiol group critical for acyl transfer activity. Storage stability should be validated via spectrophotometric assays (absorbance at 260 nm) to monitor nucleotide integrity .
Q. How does the solubility profile of Coenzyme A sodium salt hydrate influence its use in enzymatic reactions?
The high aqueous solubility (≥50 mg/mL in water) ensures rapid dissolution in buffer systems for assays like chloramphenicol acetyltransferase (CAT) or palmitoyl-CoA synthesis. For lipid-rich environments, pre-mix with detergents (e.g., 0.1% Triton X-100) to enhance bioavailability. Note that sodium counterions stabilize the phosphate groups, reducing aggregation in high-ionic-strength solutions .
Q. What purity assessment methods are recommended for Coenzyme A sodium salt hydrate in experimental workflows?
Spectrophotometric purity assays (≥85% by UV at 260 nm) are standard for routine quality control. For advanced applications (e.g., protein palmitoylation), validate purity via HPLC with a C18 column (mobile phase: 50 mM KH₂PO₄, pH 4.5) to resolve CoA derivatives like acetyl-CoA or acetoacetyl-CoA. Cross-check with enzymatic activity assays (e.g., acyltransferase inhibition) to confirm functional integrity .
Advanced Research Questions
Q. How can researchers optimize Coenzyme A sodium salt hydrate concentrations in palmitoyl-CoA synthesis for protein palmitoylation studies?
Use a stoichiometric excess of palmitic acid (molar ratio 1:1.2 CoA:palmitate) and 5 mM ATP in Tris-HCl buffer (pH 7.4) with 10 mM MgCl₂. Monitor reaction progress via LC-MS to detect palmitoyl-CoA (m/z 1006.3). Kinetic modeling suggests optimal yields at 37°C with agitation (200 rpm) to mitigate substrate inhibition. Include negative controls without ATP to account for non-enzymatic acylation .
Q. What analytical techniques are suitable for detecting Coenzyme A derivatives formed during acyl transfer reactions?
Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) provides high sensitivity for identifying derivatives like succinyl-CoA or malonyl-CoA. For real-time monitoring, couple assays with UV-Vis spectroscopy (232 nm for thioester bonds) or fluorescent probes (e.g., DTNB for free thiol quantification). Cross-validate with ¹H-NMR (δ 8.3 ppm for adenine protons) to confirm structural fidelity .
Q. How do sodium counterions in Coenzyme A sodium salt hydrate affect enzyme kinetics in CAT assays?
Sodium ions enhance solubility but may compete with Mg²⁺ cofactors in ATP-dependent reactions. To mitigate interference, use chelex-treated buffers to sequester residual Na⁺ and supplement with 5–10 mM MgCl₂. Kinetic studies show a 15% reduction in CAT activity at Na⁺ concentrations >100 mM, likely due to altered enzyme conformation .
Q. What strategies resolve discrepancies in Coenzyme A activity measurements between spectrophotometric and HPLC-based assays?
Discrepancies often arise from UV-absorbing contaminants (e.g., ADP/AMP) in spectrophotometric assays. Implement enzymatic recycling assays (e.g., using phosphotransacetylase) to amplify signal specificity. For HPLC, optimize gradient elution to separate CoA species from matrix interferences. Normalize data to internal standards (e.g., deuterated CoA) for quantitation accuracy .
Q. How to design controlled experiments to assess Coenzyme A sodium salt hydrate stability under varying pH and temperature?
Conduct accelerated degradation studies:
- pH stability : Incubate CoA in buffers ranging from pH 4–9 (25°C, 24 hrs). Monitor degradation via LC-MS for hydrolyzed products (e.g., pantetheine).
- Thermal stability : Heat samples (40–60°C) and quantify intact CoA using a thiol-specific fluorophore (e.g., monobromobimane). Use Arrhenius modeling to predict shelf-life under standard storage conditions .
Q. What computational models predict Coenzyme A sodium salt hydrate’s interaction with acyl carrier proteins (ACPs)?
Molecular dynamics (MD) simulations with AMBER force fields model CoA-ACP binding energetics. Key parameters include:
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
